molecular formula C18H18N4O3 B7720726 N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7720726
M. Wt: 338.4 g/mol
InChI Key: MVEVMLCMTLNCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as ODNP, is a fluorescent probe that has been widely used in scientific research. ODNP is a derivative of nitroaniline and oxadiazole, which are commonly used in the synthesis of fluorescent probes. ODNP has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.

Mechanism of Action

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline works by binding to specific molecules in biological samples and emitting fluorescence when excited by light. The fluorescence emitted by N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be detected and used to study biological processes.
Biochemical and physiological effects:
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline does not have any known biochemical or physiological effects on biological samples. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a non-toxic fluorescent probe that can be used to study biological processes without interfering with the sample.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its high sensitivity, specificity, and non-toxicity. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used to study biological processes without interfering with the sample. The limitations of using N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are many future directions for the use of N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in scientific research. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used to study the interactions between specific proteins and cellular signaling pathways. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can also be used in the development of biosensors for the detection of specific molecules in biological samples. Additionally, N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used in the development of new fluorescent probes for the study of biological processes.

Synthesis Methods

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized through a two-step process. First, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid is synthesized through a reaction between hydrazine hydrate and benzoyl chloride. Then, the carboxylic acid is reacted with N,N-diethylaniline and nitrosonium tetrafluoroborate to form N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline.

Scientific Research Applications

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe to study biological processes. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been used in the development of biosensors, which can detect specific molecules in biological samples.

properties

IUPAC Name

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-21(4-2)15-11-10-14(12-16(15)22(23)24)18-19-17(20-25-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEVMLCMTLNCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

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